ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate
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Overview
Description
Ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an ethyl ester functional group.
Preparation Methods
The synthesis of ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate typically involves multiple steps. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, involving catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate undergoes several types of chemical reactions:
Scientific Research Applications
Ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways . These interactions can lead to the inhibition of certain cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate can be compared to other indole derivatives, such as ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate . While both compounds share a bromine atom and an ethyl ester group, their structural differences result in distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 8-bromo-2-methyl-4,5-dioxo-3H-benzo[e]indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4/c1-3-22-16(21)11-7(2)18-13-12(11)10-6-8(17)4-5-9(10)14(19)15(13)20/h4-6,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVYSHCWFQTFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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